Glycyl-d-leucine
Overview
Description
Glycyl-d-leucine is a dipeptide composed of the amino acids glycine and leucine. The research on this compound spans various aspects, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. Studies have explored its role in enzymatic processes, its structural characteristics at low temperatures, and its interactions within biological systems .
Synthesis Analysis
The synthesis of glycyl-d-leucine and related glycyl dehydropeptides has been a subject of interest in understanding the metabolism and biological role of dehydropeptides. These compounds have been prepared and their properties, including susceptibility to enzymatic hydrolysis, have been investigated . The synthesis process is crucial for the subsequent exploration of the compound's biological functions and stability.
Molecular Structure Analysis
The molecular structure of glycyl-d-leucine has been examined using single-crystal X-ray diffraction, revealing a complex pattern of hydrogen bonding. At 120 K, the structure includes several N-H...O-type hydrogen bonds and an intermolecular N-H...O contact between the peptide bond and the carboxylate group, resulting in four hydrogen-bond cycles . This detailed structural information is essential for understanding the compound's interactions and stability.
Chemical Reactions Analysis
Glycyl-d-leucine is involved in various chemical reactions within biological systems. For instance, it is hydrolyzed by a leucocytic peptidase, which is believed to have zinc as a cofactor. This enzyme is also responsible for the hydrolysis of other dipeptides, indicating a broader role in peptide metabolism . Additionally, the compound has been used as a substrate for the radiochemical assay of angiotensin converting enzyme, showcasing its utility in biochemical assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycyl-d-leucine and related compounds have been studied to understand their stability and reactivity. For example, the thermal stability of mutant enzymes of leucine dehydrogenase, which include glycyl residues, has been examined, highlighting the importance of these residues for the enzyme's conformational stability . The protonation constants of a related tetrapeptide have been determined, providing insight into the compound's behavior in different pH environments .
Scientific Research Applications
Intestinal Absorption
Glycyl-d-leucine plays a significant role in intestinal absorption. It has been found that glycyl-d-leucine is effectively transferred into the vascular bed of the small intestine, independent of the transfer mechanisms for free amino acids (Cheeseman & Parsons, 1974). This process is particularly effective for transferring glycine. Bestatin, a specific inhibitor of certain peptide hydrolases, can alter the absorption of glycyl-d-leucine in isolated epithelial cells from the rat intestine, indicating a dual mechanism for the absorption of readily-hydrolysable peptides (Yasumoto & Sugiyama, 1980).
Metabolic Activity
The metabolism of glycyl-d-leucine has been explored in various contexts. For instance, in Escherichia coli, the metabolism of this dipeptide affects growth, hydrolysis by bacterial preparations, and uptake by resting organisms (Meisler & Simmonds, 1963). Additionally, glycyl-d-leucine exhibits different absorption kinetics and impact on growth in organisms like Leuconostoc mesenteroides, compared to free l-leucine (Mayshak et al., 1966).
Enzymatic and Cellular Interactions
Glycyl-d-leucine is hydrolyzed by specific enzymes, such as a leucocytic peptidase in human blood. This enzyme seems to have zinc as a cofactor and is more active in lymphocytes than in normal leucocytes (Fleisher, 1956). The peptide's interactions with other amino acids also impact its hydrolysis and transport in the intestine (Ganapathy & Radhakrishnan, 1979).
Implications in Disease and Therapeutics
In the context of disease and potential therapeutic applications, glycyl-d-leucine's involvement in the metabolism and its interaction with various cellular processes are significant. For instance, the nonenzymatic glycation of peptides like leucine-enkephalin, which involves glycyl-d-leucine, has implications in the pathogenesis of human diseases (Jakas & Horvat, 2004).
properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017042 | |
Record name | Glycyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-d-leucine | |
CAS RN |
688-13-1 | |
Record name | Glycyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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